![molecular formula C19H21BrN2O2 B3485287 N-(4-bromophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B3485287.png)
N-(4-bromophenyl)-3-[(2-ethylbutanoyl)amino]benzamide
Overview
Description
“N-(4-bromophenyl)-3-[(2-ethylbutanoyl)amino]benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactive properties. The presence of the bromophenyl group might suggest that this compound could be used in the synthesis of other compounds, as the bromine atom is often used as a place-holder for other functional groups in organic synthesis .
Molecular Structure Analysis
The compound likely has a planar structure due to the conjugation in the benzamide group. The bromine atom on the phenyl ring is likely to be in the para position relative to the amide group, as indicated by the ‘4-’ in the name .Chemical Reactions Analysis
Benzamides can undergo a variety of reactions. They can act as ligands in coordination chemistry, and they can also undergo hydrolysis to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)-3-(2-ethylbutanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-3-13(4-2)18(23)22-17-7-5-6-14(12-17)19(24)21-16-10-8-15(20)9-11-16/h5-13H,3-4H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDFGRBCQABGGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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